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trans,trans-2,4-Nonadienal - 6750-03-4

trans,trans-2,4-Nonadienal

Catalog Number: EVT-334400
CAS Number: 6750-03-4
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

trans,trans-2,4-Nonadienal is an unsaturated aldehyde that contributes to the characteristic odor of various substances. It is often described as having a "fatty," "cucumber," "green," or "melon" aroma. [, , , ] This compound is found naturally in various sources, including:

  • Plants: Identified in the volatile organic compounds (VOCs) emitted by tomato plants, where it acts as a repellent for the tomato leafminer (Tuta absoluta) pest. []
  • Food Products: Contributes to the "beany" odor of soy protein isolates [] and the odor of aqueous slurries from soy protein concentrate. [] It is also found in heated peanut oil fumes. []
  • Fermented Beverages: Identified as a contributor to off-odors in spirits derived from heap-fermented grape marc, likely originating from the oxidation of grape-seed oil. []

Dimethyl Trisulfide

  • Compound Description: Dimethyl trisulfide (DMTS) is a volatile organosulfur compound with a potent, unpleasant odor often described as cabbage-like or sulfurous. [, , ]
  • Relevance: DMTS is frequently cited alongside trans,trans-2,4-nonadienal in studies on soy product odor, suggesting their common presence and contribution to the characteristic "beany" aroma. [, , ]

trans,trans-2,4-Decadienal

  • Compound Description: This unsaturated aldehyde, like trans,trans-2,4-nonadienal, contributes to food aromas. It is associated with a deep-fried or fatty odor profile. [, , , , ]
  • Relevance: As a longer chain homologue of trans,trans-2,4-nonadienal, it shares a similar structure and often co-occurs in studies analyzing volatile compounds in cooking fumes and soy products. Both compounds are implicated in mutagenic activity. [, , , , ]

2-Pentylpyridine

  • Compound Description: A heterocyclic aromatic compound that contributes to the aroma of various foods, often described as having a "green," "grassy," or "earthy" odor. [, ]
  • Relevance: Identified along with trans,trans-2,4-nonadienal in studies analyzing volatile compounds in soy products, particularly soy protein isolates. This suggests a potential role in the overall beany aroma profile. [, ]

Hexanal

  • Compound Description: A common volatile aldehyde found in various foods, often associated with grassy, green, or leafy odor notes. It's produced through lipid oxidation. [, , ]
  • Relevance: Frequently identified with trans,trans-2,4-nonadienal in studies investigating the aroma profiles of various foods, implying a shared origin from lipid oxidation and potential contributions to overall flavor perception. [, , ]

Acetophenone

  • Compound Description: Acetophenone, also known as methyl phenyl ketone, is an aromatic ketone found naturally in various foods. It has a sweet, floral scent reminiscent of orange blossom or hawthorn. []
  • Relevance: Identified alongside trans,trans-2,4-nonadienal as a contributing odorant in soy protein isolates. While structurally dissimilar, their co-occurrence highlights the complexity of food aroma profiles. []

1-Octen-3-one

  • Compound Description: This volatile ketone contributes to mushroom-like, earthy, and metallic aromas in foods. [, , ]
  • Relevance: 1-Octen-3-one is found in conjunction with trans,trans-2,4-nonadienal in studies exploring the volatile compounds responsible for the characteristic odors of soy products. [, , ]

trans-2-Hexene-1-ol

  • Compound Description: This volatile alcohol, often described as having a "green," "grassy," or "leafy" odor, is found in various fruits and vegetables. []
  • Relevance: Studied for its ability to stimulate fungal spore germination, similar to trans,trans-2,4-nonadienal. This suggests a potential shared mechanism of action despite their structural differences. []

Palmitic Acid

  • Compound Description: A saturated fatty acid widely found in plants and animals. It's odorless and colorless. []
  • Relevance: Identified as a stimulator of fungal spore germination, similar to trans,trans-2,4-nonadienal, suggesting potential shared pathways in influencing fungal growth despite their different chemical structures. []

Heptanal

  • Compound Description: This aldehyde, with a pungent, fatty, and citrusy odor, is a common volatile compound in various foods. []
  • Relevance: Similar to trans,trans-2,4-nonadienal, heptanal has been shown to stimulate fungal spore germination and inhibit sporulation. This suggests a possible shared mechanism of action on fungal growth, despite their structural differences. []

Octanal

  • Compound Description: An aldehyde with a citrus-like, fatty, and slightly herbaceous odor, found naturally in citrus fruits and other plants. [, ]
  • Relevance: Similar to trans,trans-2,4-nonadienal, octanal demonstrates the ability to stimulate fungal spore germination, suggesting a potential shared mechanism in influencing fungal growth. [, ]

Nonanal

  • Compound Description: An aldehyde with a fatty, citrusy, and waxy aroma, often associated with the scent of orange peel. [, , ]
  • Relevance: Found in trace amounts alongside trans,trans-2,4-nonadienal in studies on grape marc spirit. Both contribute to the overall aroma profile but with distinct odor contributions. [, , ]
  • Compound Description: An aldehyde, with a strong citrusy and waxy odor, naturally occurring in citrus fruits, coriander, and other plants. [, ]
  • Relevance: Like trans,trans-2,4-nonadienal, decanal is a volatile aldehyde identified in various food sources and exhibits activity in influencing fungal growth. [, ]

Undecanal

  • Compound Description: An 11-carbon aldehyde found naturally in citrus fruits and coriander, exhibiting a waxy, citrus-like, and slightly floral aroma. [, , ]
  • Relevance: It is a longer chain aldehyde frequently identified alongside trans,trans-2,4-nonadienal in studies analyzing volatile compounds in food and beverages, highlighting the presence of a homologous series of aldehydes. [, , ]
  • Compound Description: An unsaturated aldehyde with a powerful, herbaceous, and slightly metallic odor. []
  • Relevance: Frequently co-occurs with trans,trans-2,4-nonadienal in studies investigating odor-causing compounds, particularly in relation to lipid oxidation in food products, suggesting shared formation pathways. []
  • Compound Description: A seven-carbon dialdehyde with a pungent, fatty odor. [, ]
  • Relevance: Similar to trans,trans-2,4-nonadienal, this compound is an unsaturated aldehyde known to be involved in reactions with proteins, impacting their structure and function. [, ]

trans-2-Nonenal

  • Compound Description: A nine-carbon aldehyde contributing to the "cardboard-like" off-flavor in aged beer. It's also found in other food products, often associated with unpleasant, stale flavors. [, , ]
  • Relevance: Frequently found alongside trans,trans-2,4-nonadienal in studies analyzing off-flavors in food and beverages. Both contribute to undesirable flavor profiles but with distinct sensory characteristics. [, , ]
  • Compound Description: An unsaturated aldehyde associated with a waxy and slightly floral odor, often found in citrus fruits. [, ]
  • Relevance: This compound is frequently detected with trans,trans-2,4-nonadienal in studies exploring volatile aldehydes in food, indicating similar formation pathways or sources. [, ]

trans,trans-2,4-decadienal

  • Compound Description: An unsaturated aldehyde with a deep-fried or fatty odor, similar to its shorter chain analog, trans,trans-2,4-nonadienal. [, , , ]
  • Relevance: Often studied alongside trans,trans-2,4-nonadienal as both are potent odorants in cooking fumes and are implicated in potential health risks associated with fume inhalation. [, , , ]

2-Ethyl-5-methylpyrazine

  • Compound Description: An alkylpyrazine contributing to the roasted, nutty, and popcorn-like aroma of various foods. []
  • Relevance: Identified alongside trans,trans-2,4-nonadienal in research on insect repellents, suggesting a potential synergistic or antagonistic effect on insect behavior. []
  • Compound Description: An unsaturated aldehyde with a fatty, green, and slightly citrusy odor. []
  • Relevance: This aldehyde is often studied with trans,trans-2,4-nonadienal in research regarding cooking fumes and their potential health effects. Both are present in these fumes and may pose similar risks. []
Overview

Trans,trans-2,4-Nonadienal is an organic compound with the molecular formula C9H14OC_9H_{14}O and a molecular weight of 138.21 g/mol. It appears as a colorless to pale yellow liquid and is characterized by its aldehyde functional group and two conjugated double bonds. This compound is notable for its strong fatty and floral odor, which is why it is commonly used in the flavor and fragrance industry. Trans,trans-2,4-Nonadienal naturally occurs in various foods, including avocado, Brazil nuts, caviar, cooked meats, and roasted peanuts .

Source

Trans,trans-2,4-Nonadienal can be derived from both natural sources and synthetic processes. It is found in several food products and can also be synthesized through various chemical methods .

Classification

This compound is classified as an aldehyde due to the presence of the aldehyde functional group. Additionally, it falls under the category of unsaturated fatty aldehydes due to its multiple double bonds.

Synthesis Analysis

Trans,trans-2,4-Nonadienal can be synthesized through several methods:

Reduction and Oxidation: One common synthesis route involves starting with a dienoic acid prepared via the Doebner synthesis method. This acid can then be reduced using lithium aluminum hydride (LiAlH₄) to yield a dienol. The dienol is subsequently oxidized with manganese dioxide (MnO₂) to produce trans,trans-2,4-Nonadienal.

Industrial Production: In industrial settings, trans,trans-2,4-Nonadienal is produced through the controlled oxidation of unsaturated fatty acids or their esters. This method allows for larger-scale production while maintaining specific purity standards .

Molecular Structure Analysis

The molecular structure of trans,trans-2,4-Nonadienal features a straight-chain configuration with two double bonds located at the 2nd and 4th carbon atoms. The structure can be represented as follows:

CH3(CH2)3CH=CHCH=CHO\text{CH}_3(\text{CH}_2)_3\text{CH}=\text{CH}\text{CH}=\text{CHO}

Data

  • Molecular Formula: C9H14OC_9H_{14}O
  • Molecular Weight: 138.21 g/mol
  • CAS Number: 5910-87-2
  • Boiling Point: Approximately 99 °C at 10 mmHg
  • Flash Point: 90 °C
  • Specific Gravity: 0.87
  • Refractive Index: 1.52
  • Solubility: Insoluble in water but soluble in alcohol .
Chemical Reactions Analysis

Trans,trans-2,4-Nonadienal undergoes several significant chemical reactions:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: When reduced, trans,trans-2,4-Nonadienal yields alcohols.

Addition Reactions: It can react with various nucleophiles to form adducts in the presence of solvents like tetrahydrofuran (THF).

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄) for oxidation.
  • Reducing Agents: Sodium borohydride (NaBH₄) for reduction .
Mechanism of Action

Trans,trans-2,4-Nonadienal plays a role in modulating cellular responses related to flavor perception and oxidative stress. Its mechanism involves interaction with biochemical pathways that influence sensory experiences and may have implications in various biological processes.

Target of Action

The compound affects pathways related to lipid oxidation and may interact with cellular receptors involved in flavor perception.

Biochemical Pathways

Research indicates that trans,trans-2,4-Nonadienal could be significant in studies related to oxidative stress and its implications for diseases such as cancer and neurodegenerative disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to yellow clear liquid.
  • Odor: Characteristic strong fatty floral scent.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored under inert gas conditions.
  • Hazards: Emits acrid smoke when heated to decomposition; classified as a combustible liquid .
Applications

Trans,trans-2,4-Nonadienal has diverse applications across several fields:

Scientific Uses

  1. Chemistry: Utilized as a reagent in organic synthesis and as a standard for analytical methods.
  2. Biology: Acts as a biochemical reagent for studying lipid oxidation processes.
  3. Medicine: Investigated for its potential role in understanding oxidative stress mechanisms.
  4. Industry: Widely employed in the flavor and fragrance industry due to its unique sensory characteristics .

Properties

CAS Number

6750-03-4

Product Name

trans,trans-2,4-Nonadienal

IUPAC Name

(2E,4E)-nona-2,4-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+

InChI Key

ZHHYXNZJDGDGPJ-MDAAKZFYSA-N

SMILES

CCCCC=CC=CC=O

Solubility

soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

2,4-nonadienal

Canonical SMILES

CCCCC=CC=CC=O

Isomeric SMILES

CCCC/C=C/C=C\C=O

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